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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing DIA-NN, a

powerful software suite, for the analysis of data-independent acquisition (DIA) proteomics data

generated on Thermo Fisher Scientific mass spectrometers. These guidelines are intended to

enable robust and reproducible quantification of proteins from complex biological samples.

Introduction
Data-Independent Acquisition (DIA) mass spectrometry has become a leading technique for

large-scale quantitative proteomics, offering high data completeness and reproducibility.[1][2]

DIA-NN is a popular software that leverages deep neural networks and advanced algorithms to

process DIA data with high sensitivity and accuracy.[3][4] It can directly process Thermo RAW

files, streamlining the data analysis workflow.[3][5] This document outlines the necessary steps,

from experimental design to data processing and analysis, for a successful DIA experiment

using Thermo instruments and DIA-NN.

Experimental Protocol: DIA Proteomics with a
Thermo Orbitrap Mass Spectrometer
This protocol describes a general workflow for preparing a sample and acquiring DIA data on a

Thermo Orbitrap platform, such as the Orbitrap Exploris™ 480 or Orbitrap™ Ascend™

Tribrid™ mass spectrometer.[6][7][8]
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1. Sample Preparation:

Protein Extraction and Digestion:

Lyse cells or tissues using a suitable lysis buffer containing protease and phosphatase

inhibitors.

Determine protein concentration using a standard protein assay (e.g., BCA).

Perform reduction of disulfide bonds with dithiothreitol (DTT) and alkylation of cysteine

residues with iodoacetamide (IAA).

Digest proteins into peptides using a sequence-specific protease, most commonly trypsin,

overnight at 37°C.[9]

Acidify the peptide solution with formic acid to stop the digestion.

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts

and other contaminants.[9]

Dry the purified peptides in a vacuum concentrator and reconstitute in a solution suitable

for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[9]

2. LC-MS/MS Data Acquisition (Thermo Orbitrap):

Liquid Chromatography (LC):

Use a nano-flow or micro-flow UHPLC system, such as the Thermo Scientific™

Vanquish™ Neo UHPLC system, coupled to the mass spectrometer.[8][9]

Employ a reversed-phase column (e.g., a 50 cm µPAC™ Neo HPLC column) for peptide

separation.[8][9]

Set up a linear gradient of increasing acetonitrile concentration (e.g., from 3% to 40% over

a 60-minute gradient) to elute the peptides.[9]

Mass Spectrometry (MS):
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Set the mass spectrometer to acquire in DIA mode.

Define the MS1 scan parameters:

Resolution: 120,000

AGC Target: 3e6

Maximum Injection Time: Auto

Scan Range: 350-1200 m/z

Define the DIA scan parameters:

Isolation Windows: Use a series of overlapping or non-overlapping isolation windows

covering the desired m/z range (e.g., 400-1000 m/z). The number and width of windows

can be optimized based on the instrument and experiment.[2]

MS2 Resolution: 30,000

AGC Target: 1e6

Maximum Injection Time: Auto

Collision Energy: Normalized HCD at a fixed value (e.g., 27%) or stepped collision

energy.

Computational Protocol: DIA-NN Data Processing
DIA-NN can process Thermo RAW files directly or after conversion to the open mzML format.

The direct processing approach is generally recommended for its simplicity.

Prerequisites:

DIA-NN Software: Download the latest version of DIA-NN.

Thermo MS File Reader: For direct processing of RAW files, ensure that the appropriate

Thermo MS File Reader is installed on the system. This is often included with Thermo Fisher
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Scientific software installations or can be downloaded separately.[10]

FASTA File: A FASTA file containing the protein sequences of the organism under

investigation is required for library-free analysis or for annotating a spectral library.[11]

Protocol Steps:

Launch the DIA-NN GUI.

Add RAW Files: Click "Add RAW" and select the Thermo RAW files from your experiment.

Specify a FASTA File: Click "Add FASTA" and select the appropriate protein sequence

database.

Set Output File Name: Define a name for the main output report file.

Configure DIA-NN Parameters:

Mass Accuracy: For Thermo Orbitrap data, typical values are 10 ppm for MS2 and 5 ppm

for MS1.[9][11] DIA-NN can also automatically determine the optimal mass accuracies.[5]

Scan Window: Set the m/z range for precursor ions (e.g., 300-1800).

Library Generation:

Library-Free: This is the default and recommended mode for most users. DIA-NN will

generate an in-silico spectral library from the provided FASTA file.[3][12]

Spectral Library: If you have a pre-existing experimental spectral library (e.g., from DDA

experiments), you can provide it by clicking "Spectral Library".

Quantification Strategy: Select "Robust LC (High Accuracy)" for improved quantification.

Protein Inference: Ensure "Protein Inference" is enabled.

Run Analysis: Click "Run" to start the analysis.

Data Presentation
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The primary output of DIA-NN is a report file (e.g., report.tsv) that contains detailed information

about identified precursors and their corresponding protein groups. For easier interpretation,

DIA-NN also generates matrix files.

pg_matrix.tsv: This file contains the protein group quantities, with proteins in rows and

samples in columns. This matrix is suitable for downstream statistical analysis.

pr_matrix.tsv: This file provides precursor-level quantification.

Table 1: Example of Protein Group Quantification Data from pg_matrix.tsv
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Visualizations
Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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